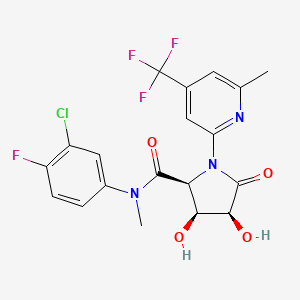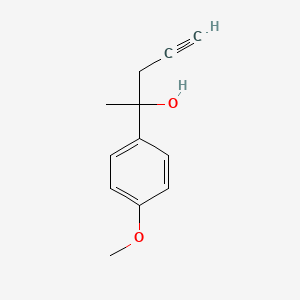
(2S,3S,4S)-N-(3-Chloro-4-fluorophenyl)-3,4-dihydroxy-N-methyl-1-(6-methyl-4-(trifluoromethyl)pyridin-2-yl)-5-oxopyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ART812 is a small-molecule inhibitor of DNA polymerase theta (Polθ), which is a specialized enzyme involved in the repair of DNA double-strand breaks through microhomology-mediated end joining (MMEJ). This compound has shown significant potential in cancer research, particularly in targeting homologous recombination-deficient tumors .
Métodos De Preparación
The synthesis of ART812 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Análisis De Reacciones Químicas
ART812 undergoes several types of chemical reactions, including:
Oxidation: ART812 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: ART812 can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
ART812 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA repair and the role of Polθ in maintaining genomic stability.
Biology: Employed in research to understand the cellular processes involved in DNA damage response and repair.
Medicine: Investigated as a potential therapeutic agent for treating cancers with deficiencies in homologous recombination, such as BRCA1/2-mutated tumors.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research
Mecanismo De Acción
ART812 exerts its effects by inhibiting the activity of DNA polymerase theta. Polθ is involved in the repair of DNA double-strand breaks through the MMEJ pathway. By inhibiting Polθ, ART812 prevents the repair of these breaks, leading to the accumulation of DNA damage and ultimately cell death in cancer cells that rely on this pathway for survival. This mechanism is particularly effective in tumors with deficiencies in homologous recombination, making ART812 a promising candidate for targeted cancer therapy .
Comparación Con Compuestos Similares
ART812 is unique in its high specificity and potency as a Polθ inhibitor. Similar compounds include:
Novobiocin: Another Polθ inhibitor that has shown efficacy in preclinical studies.
ART558: An allosteric inhibitor of the Polθ polymerase domain, which has been developed as a more potent alternative to ART812. These compounds share similar mechanisms of action but differ in their chemical structures and specific interactions with Polθ.
Propiedades
Fórmula molecular |
C19H16ClF4N3O4 |
|---|---|
Peso molecular |
461.8 g/mol |
Nombre IUPAC |
(2S,3S,4S)-N-(3-chloro-4-fluorophenyl)-3,4-dihydroxy-N-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H16ClF4N3O4/c1-8-5-9(19(22,23)24)6-13(25-8)27-14(15(28)16(29)18(27)31)17(30)26(2)10-3-4-12(21)11(20)7-10/h3-7,14-16,28-29H,1-2H3/t14-,15-,16-/m0/s1 |
Clave InChI |
YJJOABOMFPGRED-JYJNAYRXSA-N |
SMILES isomérico |
CC1=CC(=CC(=N1)N2[C@@H]([C@@H]([C@@H](C2=O)O)O)C(=O)N(C)C3=CC(=C(C=C3)F)Cl)C(F)(F)F |
SMILES canónico |
CC1=CC(=CC(=N1)N2C(C(C(C2=O)O)O)C(=O)N(C)C3=CC(=C(C=C3)F)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-7'-[(R)-Hydroxy(phenyl)methyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol](/img/structure/B11927142.png)
![[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid](/img/structure/B11927148.png)




![(S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927178.png)
![2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)](/img/structure/B11927196.png)
![(R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927200.png)
![6-NitroH-imidazo[1,2-a]pyridine](/img/structure/B11927201.png)




